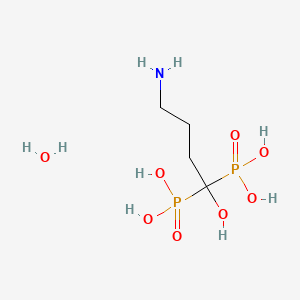
Alendronic acid monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alendronic acid can be synthesized from γ-aminobutyric acid (GABA) through a series of chemical reactions. The process involves the reaction of GABA with phosphorus trichloride and phosphorous acid, followed by hydrolysis to yield alendronic acid .
Industrial Production Methods: In industrial settings, alendronic acid is often produced by reacting alendronic acid, either anhydrous or in a hydrated state, in an aqueous slurry with sodium hydroxide. The pH is adjusted to the range of 4.3 - 4.4, and the solution is concentrated. The sodium salt thus formed is isolated by crystallization from water .
Analyse Chemischer Reaktionen
Types of Reactions: Alendronic acid primarily undergoes substitution reactions due to the presence of amino and phosphonic acid groups. It does not typically undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions:
Substitution Reactions: Alendronic acid can react with various reagents such as sodium hydroxide to form its sodium salt.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent acids.
Major Products: The major product formed from the reaction of alendronic acid with sodium hydroxide is alendronate sodium trihydrate .
Wissenschaftliche Forschungsanwendungen
Alendronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Alendronic acid exerts its effects by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are cells responsible for bone resorption . This inhibition leads to a decrease in bone turnover, allowing for the maintenance or increase of bone mineral density . The molecular targets include the farnesyl pyrophosphate synthase enzyme, which is crucial for osteoclast function .
Vergleich Mit ähnlichen Verbindungen
- Zoledronic acid
- Risedronic acid
- Pamidronic acid
- Etidronic acid
Comparison: Alendronic acid is unique in its high affinity for bone mineral and its potent inhibition of osteoclast-mediated bone resorption . Compared to other bisphosphonates like zoledronic acid and risedronic acid, alendronic acid has a longer half-life and is often preferred for long-term treatment of osteoporosis .
Eigenschaften
CAS-Nummer |
138624-11-0 |
|---|---|
Molekularformel |
C4H15NO8P2 |
Molekulargewicht |
267.11 g/mol |
IUPAC-Name |
(4-amino-1-hydroxy-1-phosphonobutyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C4H13NO7P2.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);1H2 |
InChI-Schlüssel |
AQAZLLYAEFBJMU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















